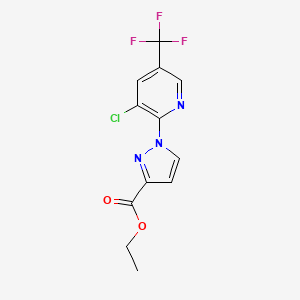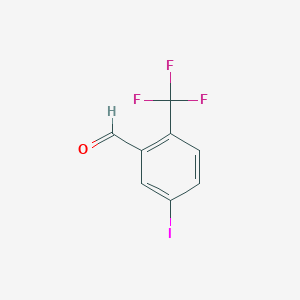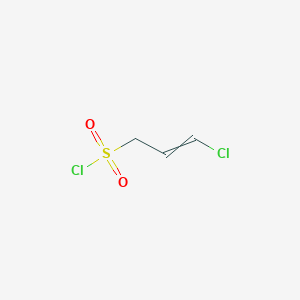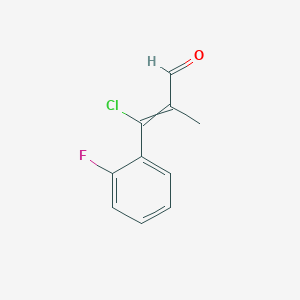
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material science, due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of trifluoromethyl-containing building blocks. Commonly used reagents include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing novel therapeutic agents, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides, providing protection against various pests.
Material Science: The trifluoromethyl group imparts unique physical and chemical properties, making it suitable for developing advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and pyrazoles, such as:
Fluazifop-butyl: An herbicide used in crop protection.
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Uniqueness
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a trifluoromethyl group, chlorine atom, and pyrazole ring. This unique structure imparts distinct reactivity and biological activity, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H9ClF3N3O2 |
|---|---|
Peso molecular |
319.67 g/mol |
Nombre IUPAC |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-3-4-19(18-9)10-8(13)5-7(6-17-10)12(14,15)16/h3-6H,2H2,1H3 |
Clave InChI |
RRLHRIJEVCLLND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)

![1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea](/img/structure/B11818809.png)

![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)




![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)

